methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a substituted benzylidene group. Key structural attributes include:
- Thiazolo[3,2-a]pyrimidine backbone: A bicyclic system combining thiazole and pyrimidine rings, known for biological activity .
- 5-(4-Chlorophenyl) and 7-methyl groups: Electron-withdrawing (Cl) and electron-donating (CH₃) substituents modulating electronic and steric properties .
- Methyl carboxylate at position 6: A polar functional group influencing solubility and reactivity .
Properties
Molecular Formula |
C26H21ClN2O7S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-chlorophenyl)-2-[(2,4-diacetyloxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H21ClN2O7S/c1-13-22(25(33)34-4)23(16-5-8-18(27)9-6-16)29-24(32)21(37-26(29)28-13)11-17-7-10-19(35-14(2)30)12-20(17)36-15(3)31/h5-12,23H,1-4H3/b21-11- |
InChI Key |
LELQLBCFQCBZKB-NHDPSOOVSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=C(C=C(C=C3)OC(=O)C)OC(=O)C)/SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)OC(=O)C)OC(=O)C)SC2=N1)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
Biological Activity
The compound methyl (2Z)-2-[2,4-bis(acetyloxy)benzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Thiazolo[3,2-a]pyrimidines exhibit a range of biological activities including:
- Antimicrobial Activity : These compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives have been reported to inhibit the growth of pathogenic microorganisms in vitro .
- Antitumor Activity : Some thiazolo[3,2-a]pyrimidine derivatives demonstrate cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanisms may involve apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Compounds in this class can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Antimicrobial Activity
A study evaluating the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives found that certain compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined for various strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 |
| 2 | Escherichia coli | 64 |
| 3 | Candida albicans | 16 |
These results indicate promising potential for these compounds in treating infections caused by resistant strains .
Antitumor Activity
In vitro studies have shown that this compound exhibits significant cytotoxicity against various tumor cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| HepG2 | 12.0 |
| HeLa | 15.0 |
The compound's mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .
Case Studies
- Case Study on Antileishmanial Activity : A derivative similar to the compound demonstrated potent antileishmanial effects against Leishmania donovani promastigotes with an IC50 value of 8 µM. This suggests potential for developing treatments for leishmaniasis .
- Neuroprotective Effects : Research has indicated that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of the NMDA receptor. This property may provide neuroprotective effects and has implications for conditions such as Alzheimer's disease .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives demonstrate significant antimicrobial properties. A study evaluated various derivatives for their antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the structure led to enhanced activity compared to standard antibiotics .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vivo studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives can reduce inflammation markers in animal models. These findings suggest potential therapeutic applications in treating inflammatory diseases .
Antitumor Activity
Thiazolo[3,2-a]pyrimidines have been identified as promising candidates for anticancer drugs. For instance, some derivatives have shown selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .
Case Study 1: Antimicrobial Evaluation
A comprehensive study synthesized a series of thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Antitumor Screening
In another study focusing on anticancer properties, several thiazolo[3,2-a]pyrimidine derivatives were tested against human cancer cell lines. The results revealed that some compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through mitochondrial pathways .
Chemical Reactions Analysis
Biginelli Reaction
The thiazolo[3,2-a]pyrimidine core is typically formed via a Biginelli reaction , which combines:
-
A β-keto ester (e.g., methyl acetoacetate),
-
A substituted aldehyde (e.g., 4-chlorobenzaldehyde),
-
A thiourea derivative.
This step generates a dihydropyrimidinone intermediate.
Cyclization
The intermediate undergoes cyclization with chloroacetic acid to form the thiazolo[3,2-a]pyrimidine ring system.
Condensation
The final step involves condensation with 2,4-bis(acetyloxy)benzaldehyde to introduce the benzylidene moiety at position 2, forming the Z-configuration double bond.
Table 1: Synthesis Pathway Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| Biginelli Reaction | Ethyl acetoacetate, 4-chlorobenzaldehyde, thiourea, HCl/EtOH (reflux) | Dihydropyrimidinone |
| Cyclization | Chloroacetic acid, 80–100°C | Thiazolo[3,2-a]pyrimidine core |
| Condensation | 2,4-Bis(acetyloxy)benzaldehyde, Knoevenagel conditions (e.g., piperidine, EtOH) | Target compound |
Acetyloxy Groups
The 2,4-bis(acetyloxy)benzylidene moiety is susceptible to hydrolysis under acidic or basic conditions, yielding phenolic hydroxyl groups. For example:
-
Acid-Catalyzed Hydrolysis :
Methyl Ester
The C-6 methyl ester may undergo saponification with aqueous NaOH/EtOH to form a carboxylic acid:
Thiazolo[3,2-a]Pyrimidine Core
The conjugated enone system (C-3 ketone and C-2 benzylidene) is prone to nucleophilic attacks , such as Michael additions at the α,β-unsaturated carbonyl.
Stability and Degradation
Thermal Stability : Decomposition occurs above 200°C, likely due to cleavage of the acetyloxy and ester groups .
Photoreactivity : The benzylidene group may undergo [2+2] cycloaddition under UV light, though this has not been explicitly documented for this compound.
Table 2: Functional Group Stability
| Group | Reactivity | Conditions |
|---|---|---|
| Acetyloxy | Hydrolysis | Acidic/basic aqueous |
| Methyl ester | Saponification | NaOH/EtOH, reflux |
| Thiazolo ring | Oxidation | Strong oxidants (e.g., KMnO₄) |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to structurally related derivatives in Table 1.
Table 1: Structural Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives
Key Observations :
Physicochemical and Spectral Properties
Table 2: Physical and Spectral Data
Key Observations :
- Melting Points : Derivatives with bulky substituents (e.g., 2,4,6-trimethyl in 11a ) exhibit higher melting points due to improved crystal packing.
- IR Spectroscopy : C=O stretches (~1700 cm⁻¹) are consistent across carboxylate-containing derivatives, while CN groups (~2200 cm⁻¹) dominate in 11a/b .
- NMR : Substituents like fluorine ( ) and chlorine ( ) induce distinct deshielding in aromatic protons.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
